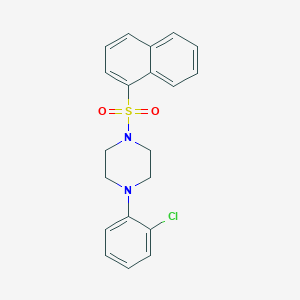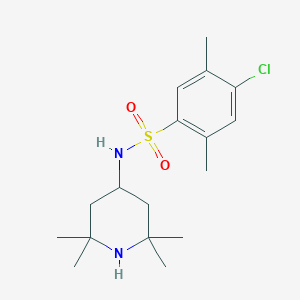![molecular formula C17H18BrFN2O3S B245697 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience, pharmacology, and medicinal chemistry.
作用機序
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine acts by binding to the 5-HT1B receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the physiological processes mentioned above. 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has also been shown to have a high affinity for the 5-HT1D receptor, which is another subtype of the serotonin receptor.
Biochemical and Physiological Effects:
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception, decrease food intake, and improve mood. It has also been shown to have potential applications in the treatment of migraine headaches and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is its high selectivity for the 5-HT1B receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one limitation of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is its relatively low potency compared to other 5-HT1B antagonists. This may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine. One potential area of research is its potential applications in the treatment of migraine headaches. Another area of research is its potential use as a tool for studying the physiological processes that are regulated by the 5-HT1B receptor. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine in order to optimize its use in experimental settings.
合成法
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves several steps, including the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-fluorophenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and appetite control.
特性
分子式 |
C17H18BrFN2O3S |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
InChIキー |
YHANQUYJGBNXLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
正規SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)

![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
